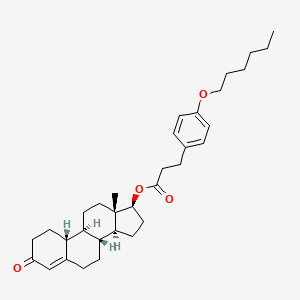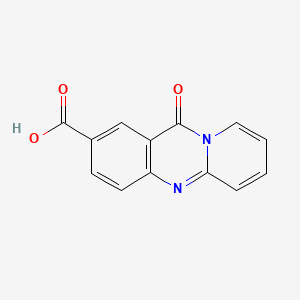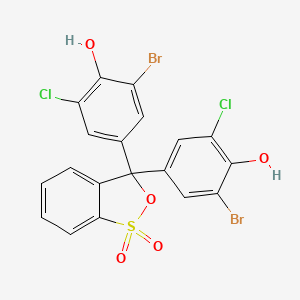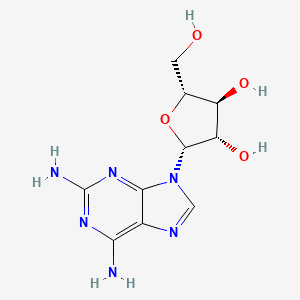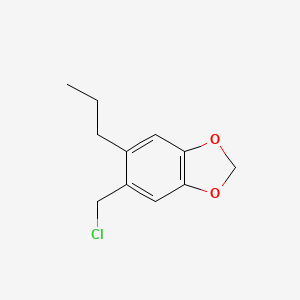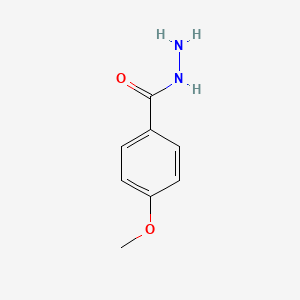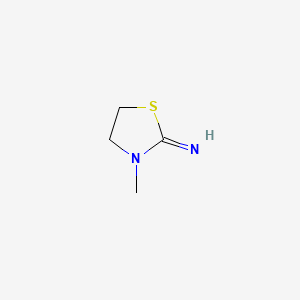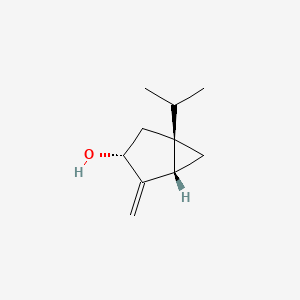
(+)-cis-Sabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis-sabinol is a sabinol. It is an enantiomer of a (-)-cis-sabinol.
Applications De Recherche Scientifique
Enzymatic Hydroxylation in Plant Metabolism
One significant application of (+)-cis-sabinol is its role in plant metabolism, specifically in the biosynthesis of C3-oxygenated thujane monoterpenes. A study by Karp, Harris, and Croteau (1987) showed that a microsomal preparation from the epidermis of Salvia officinalis (sage) leaves catalyzes the NADPH- and O2-dependent hydroxylation of the monoterpene olefin (+)-sabinene to (+)-cis-sabinol. This process represents a key step in the biosynthesis pathway and involves a cytochrome P-450-dependent mixed-function oxygenase, a rare enzyme system in higher plants (Karp, Harris, & Croteau, 1987).
Role in Biosynthesis of Monoterpenes
Another study by Dehal & Croteau (1987) highlights the specificity of dehydrogenases in the biosynthesis of various monoterpenes, including the oxidation of (+)-cis-sabinol to (+)-sabinone, which is a precursor to (-)-3-isothujone. This study indicates that separate dehydrogenases are responsible for the biosynthesis of camphor from borneol and of the thujyl ketones via cis-sabinol. Such insights into enzymatic specificity are crucial for understanding plant secondary metabolism and the biosynthesis of natural compounds (Dehal & Croteau, 1987).
Propriétés
Numéro CAS |
471-16-9 |
|---|---|
Nom du produit |
(+)-cis-Sabinol |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S,3R,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8-9,11H,3-5H2,1-2H3/t8-,9-,10+/m1/s1 |
Clé InChI |
MDFQXBNVOAKNAY-BBBLOLIVSA-N |
SMILES isomérique |
CC(C)[C@@]12C[C@@H]1C(=C)[C@@H](C2)O |
SMILES |
CC(C)C12CC1C(=C)C(C2)O |
SMILES canonique |
CC(C)C12CC1C(=C)C(C2)O |
Autres numéros CAS |
471-16-9 |
Synonymes |
sabinol sabinol, (1alpha,3alpha,5alpha)-isomer sabinol, (1alpha,3beta,5alpha)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



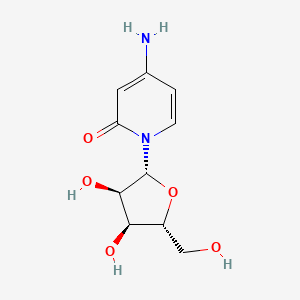
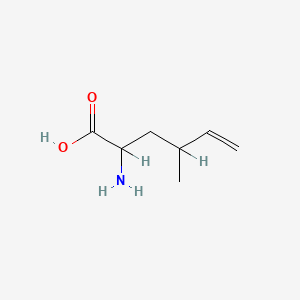
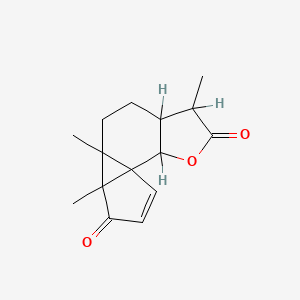

![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)
